A Technical Guide to 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 869464-85-7)
A Technical Guide to 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 869464-85-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is a substituted aromatic carboxylic acid featuring a pyrrolidinone moiety. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structural motifs, including the chloro-substituted benzoic acid and the N-aryl lactam, are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, offering insights for researchers in drug discovery and medicinal chemistry.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.
| Property | Value | Source |
| CAS Number | 869464-85-7 | |
| Molecular Formula | C11H10ClNO3 | [1] |
| Molecular Weight | 239.66 g/mol | |
| Monoisotopic Mass | 239.03493 Da | [1] |
| Predicted XlogP | 1.5 | [1] |
| InChI | InChI=1S/C11H10ClNO3/c12-7-3-4-8(11(15)16)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | [1] |
| SMILES | C1CC(=O)N(C1)C2=C(C=CC(=C2)Cl)C(=O)O | [1] |
These properties, derived from computational models and database entries, provide a foundational dataset for experimental design, including solvent selection for reactions and analytical method development. The predicted XlogP value suggests moderate lipophilicity.
Synthesis and Mechanistic Considerations
The synthesis of 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is not extensively detailed in publicly available literature. However, its structure suggests a logical retrosynthetic approach involving the N-arylation of 2-pyrrolidinone with a suitable 2,4-dihalobenzoic acid derivative. This transformation is a classic example of a copper-catalyzed Ullmann condensation or a related palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a well-established method for forming carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[2][3] The reaction typically involves the coupling of an amine or amide with an aryl halide in the presence of a copper catalyst, often at elevated temperatures.[3]
A plausible synthesis for the target molecule would involve the reaction of 2,4-dichlorobenzoic acid or its corresponding ester with 2-pyrrolidinone. The choice of starting material is critical; the ortho- and para- positions to the carboxylic acid are activated towards nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Proposed Ullmann Condensation for Synthesis.
Mechanistic Insight: The Ullmann C-N Coupling Cycle
The mechanism of the Ullmann N-arylation is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates.[4]
-
Amine Coordination: The amine (or amide, in this case, 2-pyrrolidinone) coordinates to the active Cu(I) species.
-
Oxidative Addition: The aryl halide (2,4-dichlorobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: Simplified Catalytic Cycle of Ullmann N-Arylation.
Experimental Protocol: A Generalized Procedure
Materials:
-
2,4-Dichlorobenzoic acid
-
2-Pyrrolidinone
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichlorobenzoic acid, 2-pyrrolidinone (1.1 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMSO as the solvent.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with dilute hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Rationale: The use of a polar aprotic solvent like DMSO is crucial for dissolving the reagents and facilitating the reaction.[4] A base is required to deprotonate the amide, making it a more effective nucleophile. The inert atmosphere prevents the oxidation of the Cu(I) catalyst.
Analytical Characterization
Confirmation of the structure and purity of the synthesized 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid would rely on standard analytical techniques.
Spectroscopic Data (Predicted)
While experimental spectra are not available in the searched literature, predictions based on the structure can be made.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with splitting patterns influenced by the chloro and carboxylic acid groups. The pyrrolidinone ring would exhibit signals for the three methylene groups.
-
¹³C NMR: The spectrum would display signals for the eleven unique carbon atoms, including the carbonyl carbons of the carboxylic acid and the lactam, and the carbons of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine. Predicted collision cross-section data for various adducts are available.[1]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Useful for monitoring the reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time and mass information, confirming the identity of the product.
Applications in Drug Discovery and Development
Substituted benzoic acids and N-aryl lactams are important pharmacophores in medicinal chemistry. The title compound, as a chemical intermediate, can be utilized in the synthesis of more complex molecules with potential therapeutic applications.
Role as a Chemical Intermediate
The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction. This allows for the incorporation of the 4-chloro-2-(2-oxopyrrolidin-1-yl)phenyl moiety into larger molecular scaffolds. The synthesis of various 2-aminobenzamide derivatives, which are structurally related, has been explored for antimicrobial applications.[5][6]
Potential as a Pharmacophore
The structural features of this molecule are found in compounds with diverse biological activities. For instance, related chlorobenzoic acid derivatives have been investigated for their potential as anticancer agents.[7] The N-aryl lactam motif is a key component of many CNS-active drugs and other therapeutic agents.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid.
-
General Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols. Wear suitable protective clothing, including gloves and safety goggles.[8]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
Detailed toxicological and ecological data for this specific compound are not available.[8] Therefore, it should be handled with the care afforded to a compound of unknown toxicity.
Conclusion
4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical intermediate with significant potential for application in medicinal chemistry and drug discovery. Its synthesis, likely achievable through an Ullmann condensation, provides access to a versatile scaffold. The presence of the reactive carboxylic acid group, combined with the N-aryl lactam motif, makes it an attractive starting material for the synthesis of novel, biologically active compounds. Further research into its synthesis, reactivity, and the biological activities of its derivatives is warranted.
References
-
Mastalir, M., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Wikipedia. Available at: [Link]
-
Wikipedia. (2023). Ullmann reaction. Wikipedia. Available at: [Link]
- LGC. (2020). SAFETY DATA SHEET: 4-Chloromercuribenzoic acid. LGC.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. Available at: [Link]
-
NIST. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). NIST. Available at: [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubChem. (n.d.). 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. PubChem. Available at: [Link]
-
CNKI. (n.d.). Synthesis of o-Aminobenzamide Compounds. CNKI. Available at: [Link]
- Sigma-Aldrich. (n.d.). 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid. Sigma-Aldrich.
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminobenzamide under various conditions. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. ResearchGate. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-2-Nitrobenzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
-
PubChem. (n.d.). 4-chloro-2-(naphthalen-2-ylcarbamoylamino)benzoic Acid. PubChem. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 4-chloro-. NIST WebBook. Available at: [Link]
- Cenmed. (n.d.). 4-(2-oxopyrrolidin-1-yl)benzoic acid. Cenmed.
-
Wikipedia. (2023). 4-Chlorobenzoic acid. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid. PubChem. Available at: [Link]
- NIH. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid)
- Preprints.org. (2023).
- Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
- ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives...
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- NIH. (n.d.). 4-(3-Chloroanilino)benzoic acid. NIH.
-
Organic Syntheses. (n.d.). o-CHLOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
Sources
- 1. PubChemLite - 4-chloro-2-(2-oxopyrrolidin-1-yl)benzoic acid (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. tsapps.nist.gov [tsapps.nist.gov]
benzoic%20acid.png)

